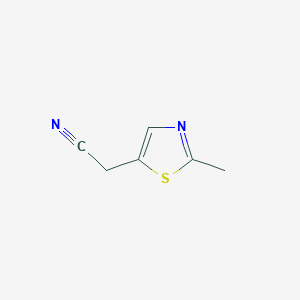
2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another method involves the condensation of carbon disulfide with α-aminonitriles to produce 2-mercapto-5-amino thiazoles, which can be further converted to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile has several applications in scientific research:
作用机制
The mechanism of action of 2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .
相似化合物的比较
Similar Compounds
2-(1,3-Benzothiazol-2-yl)acetonitrile: Similar structure but with a benzene ring fused to the thiazole ring.
Thiazole derivatives: Various thiazole derivatives with different substituents on the ring.
Uniqueness
2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 2-position of the thiazole ring and the acetonitrile group at the 5-position make it a versatile intermediate for further chemical modifications.
生物活性
2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The thiazole ring structure, characterized by the presence of nitrogen and sulfur, contributes to the compound's unique properties and applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a methyl group and an acetonitrile functional group. This unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Structural Characteristics
| Feature | Description |
|---|---|
| Thiazole Ring | Five-membered heterocyclic compound containing nitrogen and sulfur |
| Substituents | Methyl group at position 2; acetonitrile group |
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. Notably, thiazole derivatives have been shown to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and subsequent cell death . This mechanism is crucial for its potential anticancer properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains and fungi. Its Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial properties.
- Anticancer Potential : Studies suggest that thiazole derivatives can induce apoptosis in cancer cells by interfering with critical cellular pathways.
Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 22.9 |
| Candida albicans | 16.69 |
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Studies : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Research : Research published in various journals has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's ability to disrupt microbial cell membranes contributes to its antimicrobial efficacy .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives have revealed that modifications at specific positions can enhance biological activity. For instance, electron-withdrawing groups have been associated with increased antimicrobial potency .
属性
IUPAC Name |
2-(2-methyl-1,3-thiazol-5-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-5-8-4-6(9-5)2-3-7/h4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBCFVSAXWIXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














